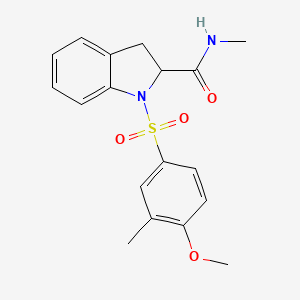
1-((4-methoxy-3-methylphenyl)sulfonyl)-N-methylindoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-methoxy-3-methylphenyl)sulfonyl)-N-methylindoline-2-carboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene transcription. MS-275 inhibits HDAC activity, leading to increased acetylation of histones and other proteins, and resulting in altered gene expression patterns.
科学的研究の応用
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors A Review
This review focuses on novel methods for omeprazole synthesis and the pharmaceutical impurities of proton pump inhibitors, shedding light on the development of these inhibitors. The study provides insights into various pharmaceutical impurities of the anti-ulcer drug omeprazole and the processes involved in its synthesis, emphasizing the formation of sulfone N-oxide due to overoxidation. The synthesized impurities can serve as standard impurities for further studies in various aspects, offering a comprehensive understanding of the novel impurities of omeprazole available as marketed formulations (Saini et al., 2019).
Anti-HIV Properties
Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors Indolylarylsulfones are recognized as a potent class of human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. The review dissects the structure-activity relationship studies aiming to enhance the profile of sulfone L-737,126. It emphasizes the significance of specific molecular modifications in improving the potency of these compounds and their potential as drug candidates for AIDS treatment in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).
Organophosphate Exposure Pretreatment
Reversible cholinesterase inhibitors as pretreatment for exposure to organophosphates. A Review This review encapsulates the history and experimental findings related to reversible AChE inhibitors used as a pretreatment for exposure to organophosphorus compounds (OPCs). It highlights the prophylactic efficacy of known AChE inhibitors against a broad range of OPCs, identifying K-27 as a promising broad-spectrum prophylactic agent. The insights suggest a lack of correlation between the IC50 of reversible AChE inhibitors and their protective efficacy, indicating the potential of these inhibitors in mitigating OPC-related hazards (Lorke & Petroianu, 2018).
Cerebral Ischemia and Stroke
Glibenclamide in Cerebral Ischemia and Stroke The paper delves into the role of the sulfonylurea receptor 1–transient receptor potential 4 (Sur1–Trpm4) channel in focal cerebral ischemia. It discusses the molecular mechanism of cytotoxic edema and accidental necrotic cell death, highlighting the therapeutic potential of glibenclamide in various models of stroke and its effects in reducing brain swelling, infarct volume, and mortality. The review also compares clinical outcomes in diabetic patients with stroke, suggesting better outcomes for those managed with sulfonylurea drugs (Simard et al., 2014).
Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity A Review
This critical review presents the most important tests used for determining antioxidant activity, discussing their applicability, advantages, and disadvantages. It covers tests based on hydrogen atom transfer, electron transfer, and mixed tests, shedding light on the methods' kinetics, equilibrium states, and spectrophotometry-based assessment. The paper emphasizes the potential of these assays in antioxidant analysis and the determination of the antioxidant capacity of complex samples, advocating for the combined use of chemical and electrochemical methods for a comprehensive understanding of antioxidant processes (Munteanu & Apetrei, 2021).
Sunscreen Sensitivity
Contact and photocontact sensitivity to sunscreens The review summarizes 15 years of experience with sunscreen allergy and photoallergy, providing data from patch and photopatch tests. It outlines the allergic and photoallergic reactions to various UV absorbers, fragrances, preservatives, and emollients, highlighting the importance of continuous revision of the UV absorber photopatch test series. The findings underscore the need for clinicians to consider contact and photocontact allergy in patients with photodermatoses and photo‐aggravated dermatoses (Schauder & Ippen, 1997).
特性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-10-14(8-9-17(12)24-3)25(22,23)20-15-7-5-4-6-13(15)11-16(20)18(21)19-2/h4-10,16H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGQCXIVZBTDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2627371.png)
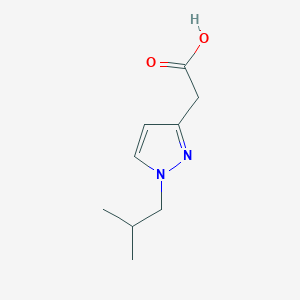
![4-(2-fluorophenoxy)-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2627375.png)
![1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2627377.png)
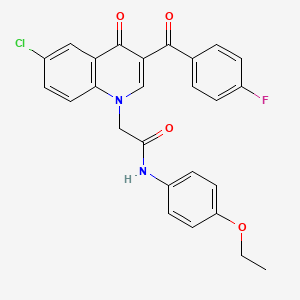
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2627382.png)
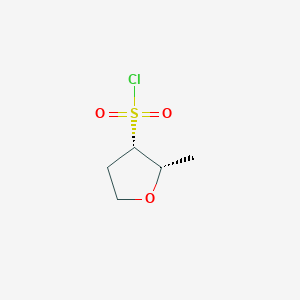
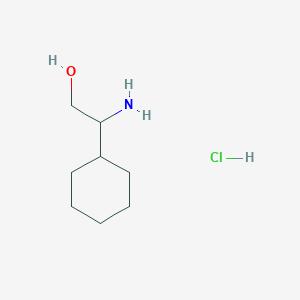


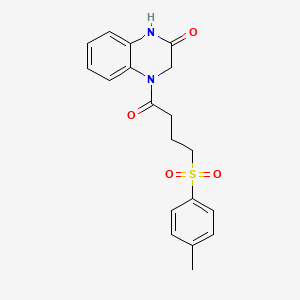
![[6-Methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B2627393.png)
